3(2H)-Isothiazolone, 4-[(methylamino)methyl]-
Overview
Description
3(2H)-Isothiazolone, 4-[(methylamino)methyl]- is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an intermediate ester compound . This intermediate is then further reacted with methylamine to yield the final product.
Industrial Production Methods
Industrial production of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isothiazolone, 4-[(methylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted isothiazolones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3(2H)-Isothiazolone, 4-[(methylamino)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the formulation of biocides and preservatives for industrial applications.
Mechanism of Action
The mechanism of action of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce oxidative stress in microbial cells, leading to their death . In medicinal applications, it may interact with neurotransmitter pathways and modulate their activity, providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
4-[(Methylamino)methyl]-2H-chromen-2-one methanesulfonate: This compound is a potent and selective monoamine oxidase B inhibitor with applications in treating neurodegenerative diseases.
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with potential therapeutic applications.
Uniqueness
3(2H)-Isothiazolone, 4-[(methylamino)methyl]- is unique due to its versatile chemical reactivity and broad range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-(methylaminomethyl)-1,2-thiazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-6-2-4-3-9-7-5(4)8/h3,6H,2H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQIRDZYKCZFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30763636 | |
Record name | 4-[(Methylamino)methyl]-1,2-thiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30763636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111781-99-8 | |
Record name | 4-[(Methylamino)methyl]-1,2-thiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30763636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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